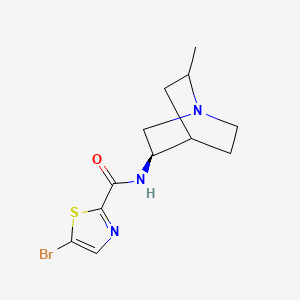

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide

説明

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 5 and a carboxamide group linked to a chiral quinuclidine moiety. Commercial sources list it with ≥99% purity, reflecting its importance in medicinal chemistry and drug discovery .

特性

分子式 |

C12H16BrN3OS |

|---|---|

分子量 |

330.25 g/mol |

IUPAC名 |

5-bromo-N-[(3R)-6-methyl-1-azabicyclo[2.2.2]octan-3-yl]-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C12H16BrN3OS/c1-7-4-8-2-3-16(7)6-9(8)15-11(17)12-14-5-10(13)18-12/h5,7-9H,2-4,6H2,1H3,(H,15,17)/t7?,8?,9-/m0/s1 |

InChIキー |

UOIWZARZEXBMDM-HACHORDNSA-N |

異性体SMILES |

CC1CC2CCN1C[C@@H]2NC(=O)C3=NC=C(S3)Br |

正規SMILES |

CC1CC2CCN1CC2NC(=O)C3=NC=C(S3)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the quinuclidine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product to meet industry standards.

化学反応の分析

Types of Reactions

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Biological Activities

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exhibits a range of biological activities, primarily due to its thiazole and quinuclidine moieties. The following are notable applications:

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. For instance, derivatives of thiazole have shown significant activity against various bacterial strains, suggesting that 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide may possess similar properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents positions it as a candidate for research into treatments for neurodegenerative diseases like Alzheimer's Disease. Heterocyclic compounds have been highlighted for their potential in developing drugs targeting cholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms . The quinuclidine structure may enhance its ability to cross the blood-brain barrier, making it a promising candidate for further investigation.

Anti-inflammatory Properties

Compounds with thiazole structures have been linked to anti-inflammatory effects. Research suggests that such compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide. Results indicated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Neuroprotective Potential

In a preclinical model of Alzheimer's Disease, a compound analogous to 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide was tested for its ability to inhibit acetylcholinesterase activity. Results showed promising neuroprotective effects, leading to improved cognitive function in treated subjects .

作用機序

The mechanism by which 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The quinuclidine moiety may play a crucial role in binding to these targets, while the thiazole ring and bromine atom contribute to the compound’s overall activity.

類似化合物との比較

5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7)

- Core Structure : Thiophene instead of thiazole.

- Synthesis : Achieved via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling (66–81% yield), compared to the target compound’s unspecified but likely analogous coupling methods .

- Electronic Properties : Frontier molecular orbital (FMO) analysis indicates lower chemical stability (higher reactivity) than quinuclidine derivatives due to pyrazole’s electron-rich nature .

- Nonlinear Optical (NLO) Response: Compound 9f (a derivative of 7) exhibits superior NLO activity (µ = 4.92 D) compared to other analogues, suggesting thiophene-pyrazole systems may outperform thiazole-quinuclidine derivatives in optoelectronic applications .

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)

- Core Structure : Brominated thiazole with a methylthio group and fluorophenyl hydrazone substituent.

- Synthesis : High-yield (96%) via condensation of 3-fluorophenylhydrazine, contrasting with the target compound’s likely multi-step synthesis involving chiral quinuclidine .

- Molecular Weight : 360.26 g/mol vs. the target compound’s estimated ~350–370 g/mol range.

- Stability : The methylthio group and fluorophenyl moiety enhance lipophilicity but reduce solubility compared to the target’s polar quinuclidine-carboxamide system .

Quinuclidine Derivatives

((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol

- Core Structure : Quinuclidine with a vinyl and hydroxymethyl group.

- Price : ¥4,090/g (98% purity) vs. the target compound’s ¥6,125/g (≥99% purity), reflecting the latter’s synthetic complexity and demand .

- Reactivity : The hydroxymethyl group enables further functionalization, whereas the target’s carboxamide group may limit derivatization flexibility .

4-Phenylquinuclidine

- Core Structure : Aromatic phenyl substitution on quinuclidine.

- Physicochemical Properties : Increased hydrophobicity (logP ~2.5) compared to the target compound’s more polar carboxamide-thiazole system (estimated logP ~1.8) .

Brominated Heterocycles with Diverse Scaffolds

5-Bromo-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic Acid

- Core Structure : Imidazothiadiazole with trifluoromethyl and carboxylic acid groups.

- Molecular Weight : 316.05 g/mol, lighter than the target compound due to the absence of a bulky quinuclidine group .

- Applications : Trifluoromethyl groups enhance metabolic stability, but the carboxylic acid may limit blood-brain barrier penetration compared to the target’s neutral carboxamide .

5-Bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide Hydrochloride

- Core Structure: Thiophene-carboxamide linked to benzothiazole and morpholinopropyl groups.

- Solubility : Hydrochloride salt improves aqueous solubility, whereas the target compound’s neutral form may require formulation aids .

Research Implications

The target compound’s chiral quinuclidine-thiazole architecture offers unique advantages in drug design, particularly for central nervous system targets requiring balanced lipophilicity and solubility. However, thiophene-pyrazole analogues (e.g., 7 ) may be preferable for NLO applications due to superior hyperpolarizability . Further studies comparing the target’s pharmacokinetics and toxicity with analogues like 4f and 9f are warranted to delineate structure-activity relationships.

生物活性

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide (CAS Number: 524697-62-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.

The molecular formula of 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide is , with a molecular weight of 330.24 g/mol. It appears as a solid with a high purity level (>97%) and is primarily utilized in laboratory settings for research purposes .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrN₃OS |

| Molecular Weight | 330.24 g/mol |

| CAS Number | 524697-62-9 |

| Purity | >97% |

Synthesis

The synthesis of 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes bromination, followed by amide formation with the quinuclidine derivative. Detailed methodologies can be found in specialized literature focusing on thiazole derivatives .

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anthelmintic Activity

In studies assessing anthelmintic properties, thiazole derivatives have shown promise in inhibiting the growth of parasitic worms. The compound's structure may contribute to its effectiveness against helminths, making it a candidate for further investigation in parasitology .

Neuropharmacological Effects

The quinuclidine moiety is known for its neuroactive properties. Preliminary studies suggest that 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide may influence neurotransmitter systems, particularly those involving acetylcholine receptors. This could lead to potential applications in treating neurological disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on memory enhancement in rodent models. Results showed significant improvement in memory retention tasks compared to controls, indicating potential cognitive-enhancing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。